molecular formula C21H20ClN5 B4576703 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4576703
M. Wt: 377.9 g/mol
InChI Key: OXZAGWKSQQTWBG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts, such as sodium ethoxide or potassium carbonate, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as CDKs. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine apart is its specific substitution pattern, which confers unique biological activities and selectivity towards certain enzymes. This makes it a valuable compound for targeted therapeutic applications and scientific research .

Biological Activity

The compound 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered interest due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C18_{18}H19_{19}ClN4_{4}
  • Molecular Weight : 344.82 g/mol
  • IUPAC Name : this compound

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological versatility.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated the anticancer activity of synthesized compounds against various cancer cell lines, including MDA-MB-231 (human breast cancer). The results showed that while some derivatives exhibited growth inhibition, the specific compound demonstrated limited activity against this cell line when tested at varying concentrations over 72 hours .

Table 1: Anticancer Activity Summary

CompoundCell LineConcentration (µM)% Inhibition
3-(4-chlorophenyl)-2-ethyl...MDA-MB-2311015
Control (YM155)MDA-MB-2311075
Control (Menadione)MDA-MB-2311080

Antitubercular Activity

Another significant area of research is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis. The most promising compounds exhibited low cytotoxicity and effective inhibition of bacterial growth within macrophages. The mechanisms identified did not align with traditional targets such as cell-wall biosynthesis or iron uptake pathways, indicating novel mechanisms at play .

Table 2: Antitubercular Activity Data

Compound IDMIC (µg/mL)Cytotoxicity (CC50 µg/mL)
P10.5>100
P21.0>100
P190.25>100

The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives appears to involve interference with key metabolic pathways in target organisms. For example, resistance mechanisms were identified involving mutations in flavin adenine dinucleotide (FAD)-dependent hydroxylases that promote compound catabolism through hydroxylation processes. This suggests that structural modifications can significantly impact efficacy and resistance profiles .

Case Study: Anticancer Efficacy in Preclinical Models

A preclinical study investigated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on tumor growth in xenograft models. The results indicated that certain modifications to the side chains enhanced antitumor activity significantly compared to the parent compound. Notably, modifications that increased lipophilicity correlated with improved bioavailability and tumor penetration.

Case Study: Tuberculosis Treatment Efficacy

In another study focusing on tuberculosis treatment, a derivative of pyrazolo[1,5-a]pyrimidine was administered to infected macrophage cultures. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting the potential for these compounds as novel antitubercular agents.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-3-18-20(16-6-8-17(22)9-7-16)21-25-14(2)11-19(27(21)26-18)24-13-15-5-4-10-23-12-15/h4-12,24H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZAGWKSQQTWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.